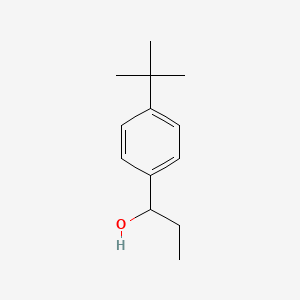

1-(4-Tert-butylphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

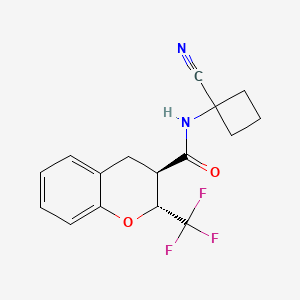

The molecular structure of a compound is determined by the arrangement of atoms in the compound. The InChI code for “3-amino-1-(4-tert-butylphenyl)propan-1-ol” is "1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3" . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Thermodynamic Properties in Aqueous Solutions

1-(4-Tert-butylphenyl)propan-1-ol demonstrates significant interactions in aqueous solutions. Studies like Tamura et al. (2000) focus on the excess chemical potential, partial molar enthalpy, entropy, and volume, including heat capacity and compressibility in such mixtures. These properties are crucial for understanding the behavior of this compound in various solvent environments, especially relevant for chemical processing and pharmaceutical formulations (Tamura et al., 2000).

Influence on Esterification Reactions

The compound's structure significantly impacts esterification rates and mechanisms. Steels et al. (1993) explored this by examining the alcoholysis of p-nitrophenyl acetate and 1-acetylimidazole, finding that intramolecular hydrogen bonding in compounds like this compound can influence catalytic acyl transfer rates (Steels, Clercq, & Maskill, 1993).

Synthesis and Characterization in Pharmaceutical Compounds

This compound plays a role in synthesizing potential antimicrobial agents. Doraswamy and Ramana (2013) describe its use in creating compounds with antimicrobial properties, indicating its importance in medicinal chemistry research (Doraswamy & Ramana, 2013).

Application in Asymmetric Synthesis

The molecule is also used in asymmetric synthesis, as evidenced by Jiang and Si (2004). They developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, leading to high-yield production of chiral adducts. This demonstrates its utility in synthesizing complex organic compounds with specific chirality, a crucial aspect in pharmaceutical synthesis (Jiang & Si, 2004).

Flavoring Applications in Animal Feed

In the field of food science, this compound is recognized for its potential as a flavoring agent. Westendorf (2012) discusses its safety and efficacy when used as a flavoring in animal feed, highlighting its applicability beyond pharmaceuticals into the food industry (Westendorf, 2012).

Safety and Hazards

properties

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYOAWQRAMQJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2578596.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)

![6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)

![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)